molecular formula C10H16O3 B13188649 Methyl 1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13188649
M. Wt: 184.23 g/mol
InChI Key: YRZLJVWYFXJXMM-UHFFFAOYSA-N
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Description

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by a spirocyclic structure, which includes a seven-membered ring fused to an oxirane ring and an ester functional group. This compound is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the oxirane ring, followed by esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
  • 1-Oxaspiro[2.6]nonane-2-carboxylic acid, 6-ethyl-2-methyl-, methyl ester

Uniqueness

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which includes an oxaspiro linkage. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₈O₃
  • Molecular Weight : Approximately 226.31 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions to achieve high yields and purity. The general synthetic route includes:

  • Formation of the spirocyclic framework through cyclization reactions.
  • Introduction of the carboxylate group , which can be achieved via esterification processes.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related oxazinonaphthalene derivatives have shown promising cytotoxic effects against various human cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A2780 (ovarian cancer)

In these studies, compounds demonstrated moderate to high antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression:

  • Tubulin Inhibition : Like other spirocyclic compounds, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Molecular Docking Studies : These studies suggest potential binding interactions at the colchicine site on tubulin, which is crucial for its antitumor activity .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameMolecular FormulaKey FeaturesBiological Activity
Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylateC₁₃H₁₈O₃Similar spirocyclic structureModerate anticancer activity
Methyl 1-methyl-2-cyclopentene-1-carboxylateC₉H₁₄O₂Contains a cyclopentene ringLower cytotoxicity compared to oxaspiro structure
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC₁₂H₁₈N₂O₂Contains nitrogen atoms in spiro structureVaries in biological activity due to different functional groups

This table illustrates how variations in molecular structure can lead to differing chemical behaviors and potential applications, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing a foundation for future research on this compound:

  • Anticancer Screening : A series of oxazinonaphthalene derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines, revealing significant activity that could be extrapolated to similar spirocyclic compounds .
  • Mechanistic Insights : Research has shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle regulation .
  • Pharmacological Potential : The potential use of these compounds as dual-action agents targeting multiple pathways in cancer cells has been highlighted in recent pharmacological studies .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-12-9(11)8-10(13-8)6-4-2-3-5-7-10/h8H,2-7H2,1H3

InChI Key

YRZLJVWYFXJXMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCCCC2

Origin of Product

United States

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